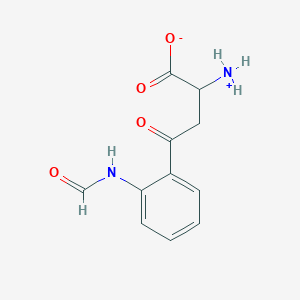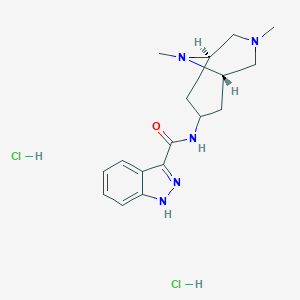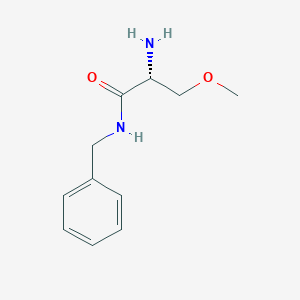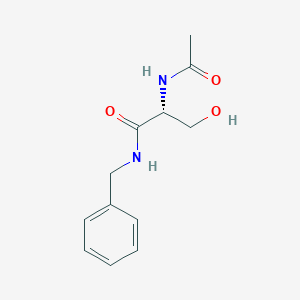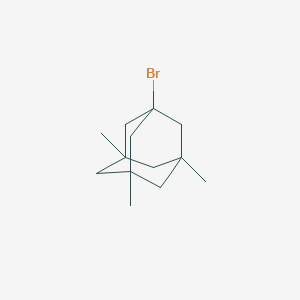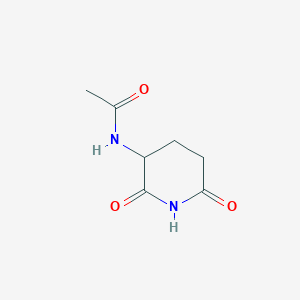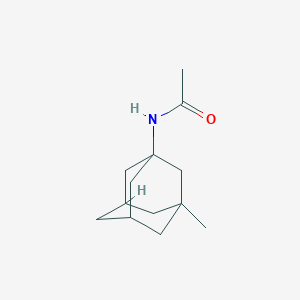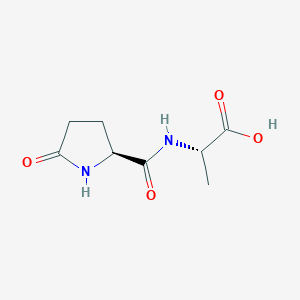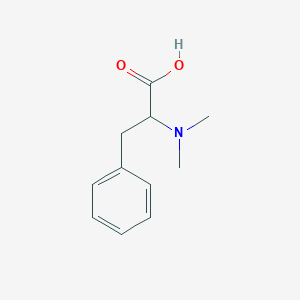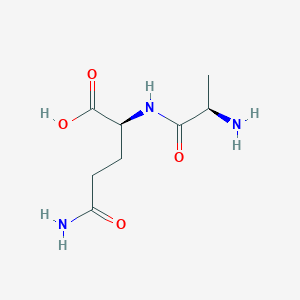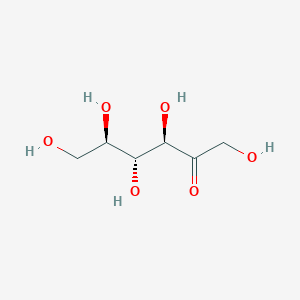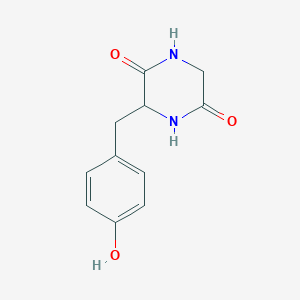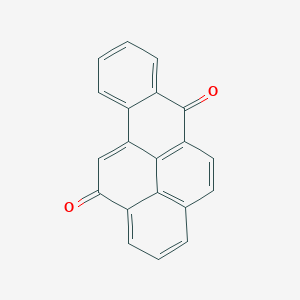
Benzo(A)pyrene-6,12-dione
Vue d'ensemble
Description
Benzo(A)pyrene-6,12-dione is a polycyclic aromatic hydrocarbon derivative. It is a metabolite of benzo(a)pyrene, a well-known environmental pollutant and carcinogen. This compound is of significant interest due to its role in the metabolic pathways of polycyclic aromatic hydrocarbons and its potential biological effects.
Mécanisme D'action
Target of Action
Benzo(A)pyrene-6,12-dione primarily targets cytochrome P450 enzymes , specifically Cytochrome P4501A1 (CYP1A1) . CYP1A1 plays a central role in the activation step, which is essential for the formation of DNA adducts .
Mode of Action
This compound interacts with its targets through a process known as redox-cycling . This compound can generate reactive oxygen species (ROS) by redox-cycling . It can also be biotransformed to benzo[a]pyrene-7,8-trans-dihydrodiol, which can be further metabolized to a catechol analog, capable of redox-cycling to semiquinone anion radicals and benzo[a]pyrene-7,8-dione .
Biochemical Pathways
This compound affects several biochemical pathways. It induces oxidative stress through the production of ROS, disturbances of the activity of antioxidant enzymes, and the reduction of the level of non-enzymatic antioxidants . It can also undergo chemical modification in living cells, resulting in the formation of more reactive metabolites .
Pharmacokinetics
The pharmacokinetics of this compound involves its metabolic activation by cytochrome P450 enzymes. The metabolic enzymes required for the production of the ultimate carcinogenic intermediate of BaP are thought to be cytochrome P4501A1 and 1B1 (CYP1A1 and 1B1) . These enzymes are highly inducible by polycyclic aromatic hydrocarbons (PAHs), such as 3-methylcholanthrene and BaP .
Result of Action
The result of this compound’s action is the induction of oxidative stress in cells . This leads to DNA damage, disturbances of the activity of antioxidant enzymes, and the reduction of the level of non-enzymatic antioxidants . It can also induce DNA strand scission when incubated with bacteriophage T7 DNA .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, under anaerobic conditions, all three benzo(a)pyrenediones are easily reduced to benzo(a)pyrenediols, even by mild biological agents such as NAD(P)H, cysteamine, and glutathione . The benzo(a)pyrenediols, in turn, are very rapidly autoxidized to the benzo(a)pyrenediones when exposed to air .
Analyse Biochimique
Biochemical Properties
Benzo(A)pyrene-6,12-dione undergoes biotransformation through specific biochemical pathways, each one producing specific metabolites . The interaction of these metabolites with DNA, subsequent formation of lesions or adducts, and persistence of these modifications were metabolite-dependent .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, in HT-29 human colon cancer cells, exposure to this compound resulted in decreased cell growth, increased cytotoxicity, and modulation of the cell cycle .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. The phase I biotransformation enzymes, CYP1A1 and 1B1, showed this compound concentration-dependent expression . This leads to the formation of DNA lesions and stable DNA adducts .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, elevated concentrations of this compound metabolites were generated, contributing to the formation of DNA lesions and stable DNA adducts .
Metabolic Pathways
This compound is involved in specific metabolic pathways. The phase I biotransformation enzymes, CYP1A1 and 1B1, play a crucial role in its metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzo(A)pyrene-6,12-dione typically involves the oxidation of benzo(a)pyrene. One common method is the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the formation of intermediate dihydrodiols, which are further oxidized to yield the dione.
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its primary occurrence as a metabolic byproduct rather than a target compound for large-scale synthesis. the principles of organic synthesis involving oxidation reactions can be applied for its production in research settings.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form quinones and other oxidized derivatives.
Reduction: It can be reduced to form hydroquinones or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions activated by the dione groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products:
Oxidation Products: Quinones and other highly oxidized derivatives.
Reduction Products: Hydroquinones and partially reduced forms.
Substitution Products: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
Benzo(A)pyrene-6,12-dione is primarily studied in the context of its role in the metabolism of polycyclic aromatic hydrocarbons. Its applications include:
Chemistry: Used as a model compound to study the oxidation and reduction reactions of polycyclic aromatic hydrocarbons.
Biology: Investigated for its interactions with biological macromolecules, including DNA and proteins.
Medicine: Studied for its potential role in carcinogenesis and its effects on cellular processes.
Industry: Limited industrial applications, primarily used in research settings to understand the behavior of polycyclic aromatic hydrocarbons.
Comparaison Avec Des Composés Similaires
Benzo(a)pyrene-7,8-dione: Another oxidized derivative of benzo(a)pyrene, known for its carcinogenic properties.
Benzo(a)pyrene-3,6-dione: Similar in structure and reactivity, also studied for its biological effects.
Uniqueness: Benzo(A)pyrene-6,12-dione is unique due to its specific position of oxidation, which influences its reactivity and interactions with biological molecules. Its formation and behavior in metabolic pathways distinguish it from other similar compounds.
Propriétés
IUPAC Name |
benzo[b]pyrene-6,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10O2/c21-17-10-16-12-5-1-2-6-13(12)20(22)15-9-8-11-4-3-7-14(17)18(11)19(15)16/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJQJGAVYCLWJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=O)C4=CC=CC5=C4C3=C(C2=O)C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952916 | |
| Record name | Benzo[pqr]tetraphene-6,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3067-12-7, 64133-80-8 | |
| Record name | Benzo[a]pyrene-6,12-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3067-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(a)pyrene-6,12-quinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003067127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(a)pyrene-6,12-dione, radical ion(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064133808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo[pqr]tetraphene-6,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZO(A)PYRENE-6,12-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWW9F0H8TO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Benzo(a)pyrene-6,12-dione exert its biological effects?
A: this compound participates in reversible, univalent oxidation-reduction cycles with its corresponding diol form (Benzo(a)pyrenediol) and intermediate semiquinone radicals. [, , ] This cycling generates significant amounts of hydrogen peroxide and potentially other reactive oxygen species (ROS) like superoxide and hydroxyl radicals. [, , ] These ROS are thought to be the primary mediators of this compound's damaging effects on DNA and cells. [, ]
Q2: What evidence supports the role of reactive oxygen species in this compound's activity?
A: Studies show that this compound can induce DNA strand breaks in bacteriophage T7 DNA. [, ] This DNA damage is modulated by factors influencing ROS activity, suggesting their involvement. [, ] Furthermore, this compound exhibits cytotoxicity in cultured hamster cells, and this effect is significantly reduced under conditions of oxygen depletion, further implicating ROS in its mechanism of action. []
Q3: Can this compound interact with cellular enzymes?
A: Yes, research has shown that this compound can act as an electron acceptor for NADH dehydrogenase, a key respiratory enzyme. [, ] This interaction allows this compound to participate in a cyclic process linking NADH and molecular oxygen, resulting in the continuous production of hydrogen peroxide. [, ]
Q4: How is this compound formed?
A: this compound can be generated through several pathways. One route involves the co-oxygenation of Benzo(a)pyrene in the presence of linoleic acid and rat lung cytosol. [] This process, mediated by lipoxygenase, leads to the formation of reactive metabolites, including a significant amount of this compound. [] Additionally, gamma radiation-induced oxidation of Benzo(a)pyrene in air has been shown to produce a variety of metabolites, with this compound identified as one of the products. []
Q5: Where is this compound found in the environment?
A: this compound has been detected in size-segregated atmospheric particles collected in urban environments. [] Its distribution across particle sizes appears to be related to its molecular weight. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


